![molecular formula C14H19NO B8314148 4-[(2-Phenylethyl)amino]cyclohexanone](/img/structure/B8314148.png)
4-[(2-Phenylethyl)amino]cyclohexanone
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Description
4-[(2-Phenylethyl)amino]cyclohexanone is a useful research compound. Its molecular formula is C14H19NO and its molecular weight is 217.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
1.1 Analgesic Properties
Research indicates that derivatives of cyclohexanones, including 4-[(2-Phenylethyl)amino]cyclohexanone, exhibit potent analgesic effects. A study on 4-amino-4-arylcyclohexanones revealed their ability to interfere with nerve transmission, making them effective analgesics comparable to established pain relievers like meperidine . The structural characteristics of these compounds contribute to their efficacy in pain management.
1.2 Anticonvulsant Activity
The anticonvulsant properties of related compounds have been explored extensively. For instance, derivatives of cyclohexanones have shown activity in animal models for epilepsy, particularly in maximal electroshock tests . The structure-activity relationship (SAR) studies suggest that modifications in the cyclohexane ring can enhance anticonvulsant efficacy, paving the way for the development of new therapeutic agents for seizure disorders.
1.3 Anti-inflammatory and Antitumor Activity
Compounds similar to this compound have demonstrated anti-inflammatory effects and potential antitumor activity. The mechanisms involve inhibition of platelet aggregation and modulation of immune responses, which are critical in treating chronic inflammatory diseases and cancer . These findings highlight the importance of exploring cyclohexanone derivatives in cancer therapy.
Synthetic Applications
2.1 Mannich Reactions
This compound can serve as a valuable intermediate in Mannich reactions, which are essential for synthesizing beta-amino carbonyl compounds. These compounds are crucial building blocks in organic synthesis and have diverse pharmaceutical applications . The versatility of Mannich reactions allows for the incorporation of various functional groups, enhancing the compound's utility in drug discovery.
2.2 Asymmetric Synthesis
The compound has been utilized in asymmetric synthesis processes, where it can act as a chiral auxiliary or catalyst. Studies have shown that cyclohexanones can participate in asymmetric Michael reactions, leading to the formation of enantiomerically enriched products . This application is particularly relevant in developing chiral drugs with improved therapeutic profiles.
Case Studies and Research Findings
Properties
Molecular Formula |
C14H19NO |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(2-phenylethylamino)cyclohexan-1-one |
InChI |
InChI=1S/C14H19NO/c16-14-8-6-13(7-9-14)15-11-10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |
InChI Key |
NNVUGMXQLULPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)CCC1NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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